molecular formula C23H24ClN5O2 B2891900 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea CAS No. 1396862-84-2

1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2891900
CAS No.: 1396862-84-2
M. Wt: 437.93
InChI Key: JNWXQZHVKSVERK-UHFFFAOYSA-N
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Description

The chemical compound 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea is a synthetic small molecule featuring a pyridazine core linked to a substituted phenylurea via a piperidine ring. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for researchers investigating new pharmacophores for various therapeutic areas. Compounds with pyridazine and urea motifs have been explored for their potential biological activities. For instance, structurally related triazolopyridazine-urea compounds have been identified as hits in anti-parasitic drug discovery campaigns, showing promising in vivo efficacy against conditions like cryptosporidiosis . Furthermore, the piperazine-urea linker in these analogs was a key focus for optimization to improve potency and safety profiles, underscoring the relevance of such structures in lead optimization studies . The integration of a 2-methoxyphenylurea group is a notable feature, as urea derivatives are frequently employed in the development of therapeutic agents and have been investigated for applications such as the treatment of heart failure . As a building block, this compound can also serve as a valuable intermediate in organic synthesis and method development. Researchers can utilize this molecule as a key scaffold for constructing more complex structures for high-throughput screening, structure-activity relationship (SAR) studies, and exploring novel mechanisms of action. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c1-31-21-9-5-4-8-20(21)26-23(30)25-16-12-14-29(15-13-16)22-11-10-19(27-28-22)17-6-2-3-7-18(17)24/h2-11,16H,12-15H2,1H3,(H2,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWXQZHVKSVERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN5OC_{21}H_{22}ClN_5O with a molecular weight of 411.9 g/mol. The compound features a pyridazine ring, piperidine moiety, and urea structure, which contribute to its biological properties.

PropertyValue
Molecular FormulaC21H22ClN5O
Molecular Weight411.9 g/mol
IUPAC NameThis compound
CAS Number1396765-12-0

The primary mechanism of action for this compound involves the inhibition of Protein Kinase B (PKB), also known as Akt. PKB plays a crucial role in various cellular processes such as metabolism, cell proliferation, and survival. The compound acts as an ATP-competitive inhibitor , effectively blocking the phosphorylation and activation of PKB, thereby modulating the phosphatidylinositol 3-kinase (PI3K)/PKB signaling pathway.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity by inducing apoptosis in cancer cells through the inhibition of PKB. In vitro studies have shown that it can effectively reduce cell viability in various cancer cell lines, including breast and prostate cancer cells .

Case Study:
A study demonstrated that treatment with this compound led to a dose-dependent decrease in the proliferation of MCF-7 breast cancer cells, with an IC50 value of approximately 5 µM. This suggests potent anticancer properties that warrant further investigation in vivo.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.01 to 0.05 mg/mL, indicating its potential as an antibacterial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is orally bioavailable with favorable absorption characteristics. Studies indicate that the compound demonstrates a half-life suitable for therapeutic applications, although specific values require further elucidation through clinical trials .

Research Applications

The compound's ability to interact with various biological targets positions it as a candidate for drug development in areas such as:

  • Cancer Therapy: Targeting PKB for tumor growth inhibition.
  • Infectious Diseases: Developing new antibiotics based on its antimicrobial properties.
  • Biochemical Research: Serving as a tool for studying cellular signaling pathways.

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea
  • CAS No.: 1396862-84-2
  • Molecular Formula : C₂₃H₂₄ClN₅O₂
  • Molecular Weight : 437.9 g/mol
  • Key Structural Features :
    • Pyridazine ring substituted with a 2-chlorophenyl group at position 4.
    • Piperidine ring at position 3 of pyridazine.
    • Urea bridge linking the piperidine to a 2-methoxyphenyl group.
  • Synthetic Relevance : While direct synthesis details are unavailable, analogous compounds (e.g., urea derivatives in ) are synthesized via carbodiimide-mediated coupling (EDCI/DMAP) or isocyanate reactions .

Comparison with Similar Compounds

Structural analogs are compared based on substituents, molecular weight, and functional groups. Key findings are tabulated below:

Compound (CAS/Reference) Substituent on Pyridazine/Pyrimidine Urea/Analog Group Piperidine/Pyrrolidine Modification Molecular Weight (g/mol) Notable Features
Target Compound (1396862-84-2) 6-(2-Chlorophenyl) 3-(2-Methoxyphenyl) None 437.9 Balanced lipophilicity (Cl, OCH₃) and hydrogen bonding (urea).
CAS 1013836-05-9 6-(1H-Pyrazol-1-yl) 3-(2-Chlorophenyl) None - Pyrazole introduces π-π stacking potential; lacks methoxy for solubility.
CAS 1396855-16-5 6-(2-Chlorophenyl) 2-(Thiophen-2-yl)acetamide None 412.9 Acetamide replaces urea; thiophene enhances aromatic interactions.
ACPU () Adamantan-1-yl (non-pyridazine) Urea-linked coumarin Piperidin-4-yl with acetyl group - Bulky adamantane improves membrane permeability; coumarin enables fluorescence.
DMPI/CDFII () N/A (indole-piperidine hybrids) None Piperidin-4-yl with benzyl groups - Antimicrobial synergists; chlorophenyl enhances target affinity in MRSA.
Compound 1 () 4-(3-Chloro-2-fluorophenoxy)pyridin-2-yl 3-Methylurea None - Fluorine and chlorine enhance electronic effects for glucokinase activation.

Structural and Functional Insights

  • Pyridazine vs. Pyrimidine/Pyrazole: The target’s pyridazine core (electron-deficient) may enhance π-stacking with aromatic residues in target proteins compared to pyrimidine or pyrazole analogs .
  • Urea vs. Acetamide :

    • The urea group in the target enables strong hydrogen bonding, critical for target engagement. Acetamide (CAS 1396855-16-5) lacks this capacity, which may reduce potency but improve metabolic stability .
  • Substituent Effects :

    • The 2-methoxyphenyl group in the target improves solubility compared to purely hydrophobic groups (e.g., 2-chlorophenyl in CAS 1013836-05-9) .
    • Halogen placement (2-chloro vs. 3-fluoro in ) influences steric and electronic interactions with targets .
  • Piperidine Modifications :

    • Unmodified piperidine in the target allows conformational flexibility, whereas acetylated or sulfonated piperidines () may restrict rotation, affecting binding .

Pharmacological Implications

  • Antimicrobial Potential: Analogous piperidine-indole hybrids (DMPI/CDFII) show synergy with carbapenems against MRSA, suggesting the target’s piperidine-pyridazine scaffold could be explored for similar applications .
  • Metabolic Stability : The 2-methoxyphenyl group may reduce cytochrome P450-mediated metabolism compared to halogenated analogs (e.g., 2-chlorophenyl in CAS 1013836-05-9) .
  • Solubility : The urea group and methoxy substituent likely enhance aqueous solubility relative to adamantane-containing analogs (ACPU) .

Q & A

Q. What are the optimal synthetic routes for 1-(1-(6-(2-Chlorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(2-methoxyphenyl)urea, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyridazine-piperidine core via nucleophilic substitution or coupling reactions.
  • Step 2: Urea bridge formation using carbodiimide reagents (e.g., EDCI) and coupling agents like DMAP .
  • Step 3: Final purification via column chromatography or recrystallization.

Key Methodologies:

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
  • Confirm structure and purity with NMR (e.g., 1^1H, 13^13C) and mass spectrometry .

Q. How is the compound characterized for physicochemical stability?

  • Thermal Stability: Assessed via TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) to determine decomposition temperatures .
  • Solubility: Tested in polar (e.g., DMSO) and non-polar solvents using shake-flask methods .
  • Hygroscopicity: Evaluated under controlled humidity conditions .

Q. What preliminary assays are recommended for initial biological screening?

  • In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme Inhibition: Screen against soluble epoxide hydrolase (sEH) or kinases via fluorometric or colorimetric assays .
  • Receptor Binding: Radioligand displacement assays for targets like GPCRs or tyrosine kinases .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodology:

  • Synthesize analogs with variations in:
    • Chlorophenyl group: Replace with fluorophenyl or methyl groups to test steric effects .
    • Methoxyphenyl moiety: Modify alkoxy chains (e.g., ethoxy vs. isopropoxy) to study electronic impacts .
  • Evaluate changes in biological activity using dose-response curves and computational docking (e.g., AutoDock Vina) .

Example Findings:

  • Substituting 2-methoxyphenyl with 2-ethoxyphenyl improved solubility but reduced kinase inhibition .

Q. How to resolve contradictions in biological activity data across studies?

Case Example: Discrepancies in IC50_{50} values for sEH inhibition.

  • Approach:
    • Validate assay conditions (e.g., buffer pH, enzyme source) .
    • Compare kinetic parameters (KmK_m, VmaxV_{max}) under standardized protocols.
    • Use orthogonal methods (e.g., SPR vs. fluorescence assays) to confirm binding .
  • Root Cause: Often traced to differences in enzyme isoforms or solvent effects (e.g., DMSO concentration) .

Q. What strategies are effective for improving metabolic stability in vivo?

  • Structural Modifications:
    • Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to reduce CYP450-mediated oxidation .
    • Replace labile bonds (e.g., ester groups) with bioisosteres .
  • Pharmacokinetic Studies:
    • Conduct microsomal stability assays (human/rat liver microsomes) .
    • Use LC-MS/MS to quantify plasma half-life and metabolite profiles .

Q. How to design experiments for target identification and mechanism of action?

  • Chemoproteomics: Use affinity-based probes (e.g., photoaffinity labeling) to pull down interacting proteins .
  • CRISPR-Cas9 Screening: Genome-wide knockout libraries to identify genes modulating compound sensitivity .
  • Pathway Analysis: Transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling networks (e.g., MAPK/ERK) .

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